molecular formula C10H12BrN B2804251 (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 794507-89-4

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2804251
CAS No.: 794507-89-4
M. Wt: 226.117
InChI Key: PHUSWQSCHYYQQF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chiral amine compound that features a bromine atom attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes:

    Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Hydrogenated tetrahydronaphthalene derivatives.

    Substitution: Hydroxylated or alkylated tetrahydronaphthalene derivatives.

Scientific Research Applications

®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine: The racemic mixture of the compound.

    7-Chloro-1,2,3,4-tetrahydro-naphthalen-1-ylamine: A similar compound with a chlorine atom instead of bromine.

    1,2,3,4-Tetrahydro-naphthalen-1-ylamine: The non-halogenated parent compound.

Uniqueness

®-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is unique due to its chiral nature and the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its non-chiral or non-brominated counterparts.

Properties

IUPAC Name

(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUSWQSCHYYQQF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.